

Application Notes & Protocols: 3-Oxo Citalopram Reference Standard for HPLC Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo Citalopram

Cat. No.: B195629

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **3-Oxo Citalopram** as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis. This document outlines the necessary protocols for the identification and quantification of **3-Oxo Citalopram**, a known impurity and metabolite of the antidepressant drug Citalopram.

Introduction

3-Oxo Citalopram, also known as Citalopram EP Impurity C and Citalopram Related Compound C, is a critical reference standard for the quality control of Citalopram active pharmaceutical ingredients (APIs) and finished drug products.^[1] Its monitoring is essential to ensure the purity, safety, and efficacy of Citalopram formulations. This document details a reliable HPLC method for the separation and quantification of **3-Oxo Citalopram** from the parent drug and other related impurities.

The method described is based on established principles of reversed-phase chromatography and is suitable for routine quality control, stability studies, and analytical method development.^{[2][3]}

Physicochemical Properties of 3-Oxo Citalopram

Property	Value
Chemical Name	1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Synonyms	Citalopram EP Impurity C, Citalopram Related Compound C
CAS Number	372941-54-3
Molecular Formula	C ₂₀ H ₁₉ FN ₂ O ₂
Molecular Weight	338.38 g/mol
Appearance	White to off-white solid

HPLC Method for Analysis of 3-Oxo Citalopram

This section provides a detailed protocol for the HPLC analysis of **3-Oxo Citalopram**.

Chromatographic Conditions

Parameter	Recommended Conditions
HPLC System	Quaternary or Binary HPLC system with UV or PDA detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3V)[3][4]
Mobile Phase A	0.02 M Ammonium Acetate Buffer (pH adjusted to 4.5 with acetic acid)
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
15	
25	
30	
35	
Flow Rate	1.0 mL/min[2]
Column Temperature	25 °C[2]
Detector Wavelength	239 nm[5]
Injection Volume	10 µL
Diluent	Mobile Phase A: Acetonitrile (50:50, v/v)

Preparation of Solutions

3.2.1. Standard Stock Solution of **3-Oxo Citalopram** (100 µg/mL)

- Accurately weigh approximately 10 mg of **3-Oxo Citalopram** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.

- Allow the solution to cool to room temperature.
- Make up the volume to 100 mL with the diluent and mix well.

3.2.2. Working Standard Solution (1 µg/mL)

- Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
- Dilute to volume with the diluent and mix thoroughly.

3.2.3. Sample Preparation (for Citalopram Drug Substance)

- Accurately weigh approximately 25 mg of the Citalopram sample.
- Transfer it into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the Working Standard Solution (1 µg/mL) five times.
- The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 5.0%.

Analysis Procedure

- Inject the blank (diluent) once.
- Inject the Working Standard Solution.
- Inject the Sample Preparation.
- Identify the **3-Oxo Citalopram** peak in the sample chromatogram by comparing its retention time with that of the standard.

- Calculate the amount of **3-Oxo Citalopram** in the sample using the formula below.

Calculation

Where:

- Area_sample = Peak area of **3-Oxo Citalopram** in the sample chromatogram
- Area_standard = Average peak area of **3-Oxo Citalopram** in the working standard chromatograms
- Conc_standard = Concentration of **3-Oxo Citalopram** in the working standard solution (µg/mL)
- Conc_sample = Concentration of the Citalopram sample in the sample preparation (µg/mL)

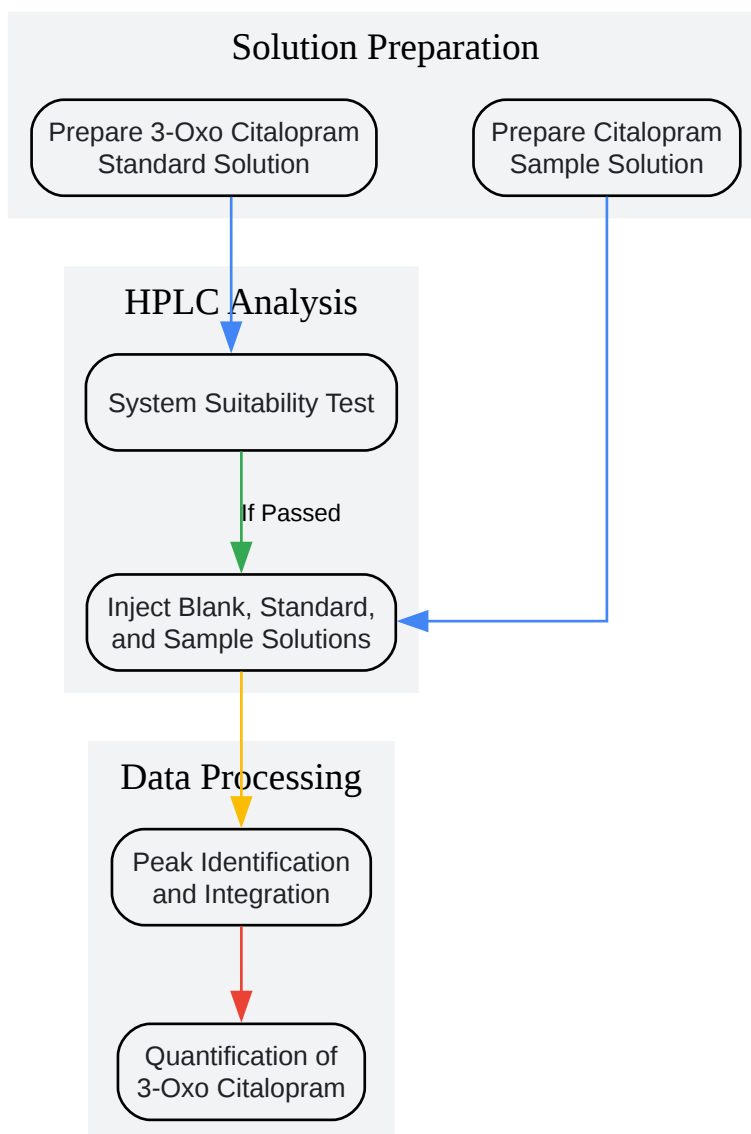
Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for the quantification of **3-Oxo Citalopram**.

Parameter	Typical Performance
Linearity (Concentration Range)	0.1 - 5 µg/mL
Correlation Coefficient (r ²)	≥ 0.999
Limit of Detection (LOD)	~0.03 µg/mL
Limit of Quantification (LOQ)	~0.1 µg/mL
Accuracy (% Recovery)	95.0% - 105.0%
Precision (% RSD)	< 5.0%
Specificity	The method is specific for 3-Oxo Citalopram and separates it from Citalopram and other known impurities.

Visualizations

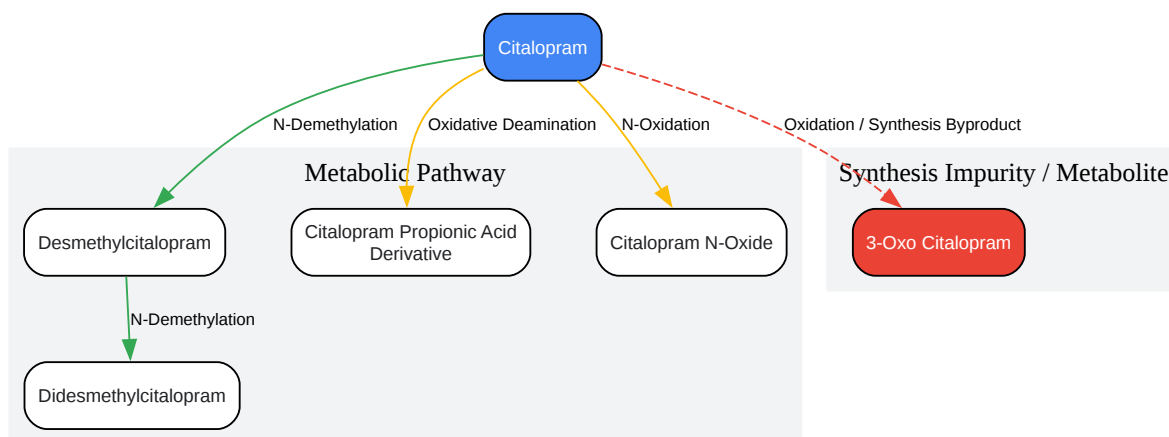
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: HPLC analysis workflow for **3-Oxo Citalopram**.

Citalopram Metabolism and Impurity Formation



[Click to download full resolution via product page](#)

Caption: Citalopram metabolic pathways and impurity relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]
- 2. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tijer.org [tijer.org]
- To cite this document: BenchChem. [Application Notes & Protocols: 3-Oxo Citalopram Reference Standard for HPLC Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b195629#3-oxo-citalopram-reference-standard-for-hplc-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com